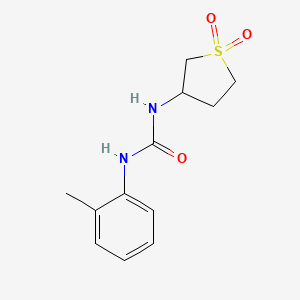

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

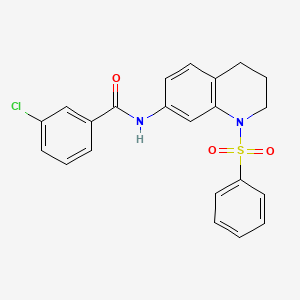

The compound is a complex organic molecule with several functional groups, including a cyclopropylsulfonyl group, a piperidin-4-yl group, a methylsulfonyl group, and a tetrahydroquinolin-7-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring and the tetrahydroquinoline ring would likely contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. Unfortunately, without specific data, it’s difficult to predict these properties .Aplicaciones Científicas De Investigación

Oxidative Stress-Induced Anticancer Agents

A study synthesized a library of aromatic sulfonamides, including derivatives of N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and tested their effects on oxidative stress and glutathione depletion in cancer cells. The compounds showed significant cytotoxic effects in various cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancers, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

α1-Adrenoceptor Antagonists

Another research effort focused on arylsulfonamide derivatives of this compound for developing new α1-adrenoceptor antagonists with a uroselective profile. These compounds demonstrated high affinity and moderate selectivity for α1-adrenoceptor, suggesting their potential in the treatment of conditions like benign prostatic hyperplasia (Rak et al., 2016).

Intramolecular Amination

Research into oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds explored the efficiency of using N-sulfonyl oxaziridines, including derivatives of the specified compound, to afford a variety of piperidine and tetrahydroisoquinoline structures. This methodology offers a novel approach for constructing complex nitrogen-containing heterocycles, useful in medicinal chemistry and drug development (Allen et al., 2009).

Boron Neutron Capture Therapy Agents

A method for synthesizing o-carborane substituted tetrahydroisoquinolines, utilizing a polar functional group on the nitrogen atom of the piperidine ring of derivatives similar to N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, was described for potential use in Boron Neutron Capture Therapy (BNCT). These compounds exhibited high levels of accumulation in melanoma cells with low cytotoxicity, suggesting their utility in targeted cancer therapy (Lee et al., 2008).

Ionic Liquid Crystals

The compound's derivatives were also explored for their potential in creating ionic liquid crystals. Piperidinium, piperazinium, and morpholinium cations, related to the structure of the specified compound, were combined with various anions to produce compounds showing rich mesomorphic behavior. These findings indicate potential applications in materials science, particularly in the development of new types of liquid crystal displays and other electronic devices (Lava et al., 2009).

Direcciones Futuras

The potential future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its biological activity. In particular, if it does indeed show activity as a CDK2 inhibitor, it could be a promising candidate for further development as an anti-cancer drug .

Propiedades

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O6S2/c1-32(28,29)25-10-2-3-16-4-5-17(13-19(16)25)23-21(27)20(26)22-14-15-8-11-24(12-9-15)33(30,31)18-6-7-18/h4-5,13,15,18H,2-3,6-12,14H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBVHSJRVDMDMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2756885.png)

![2-(2-(3-chloro-4-methoxyphenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2756887.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2756889.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)

![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)

![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)